molecular formula C7H8F3NO3 B14015353 1-((2,2,2-Trifluoroethyl)carbamoyl)cyclopropane-1-carboxylic acid

1-((2,2,2-Trifluoroethyl)carbamoyl)cyclopropane-1-carboxylic acid

Cat. No.: B14015353
M. Wt: 211.14 g/mol
InChI Key: RBTTYJBOCHIEOK-UHFFFAOYSA-N
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Description

1-((2,2,2-Trifluoroethyl)carbamoyl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C7H8F3NO3 It is characterized by the presence of a cyclopropane ring, a trifluoroethyl group, and a carbamoyl group

Properties

Molecular Formula

C7H8F3NO3

Molecular Weight

211.14 g/mol

IUPAC Name

1-(2,2,2-trifluoroethylcarbamoyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C7H8F3NO3/c8-7(9,10)3-11-4(12)6(1-2-6)5(13)14/h1-3H2,(H,11,12)(H,13,14)

InChI Key

RBTTYJBOCHIEOK-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(=O)NCC(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-((2,2,2-Trifluoroethyl)carbamoyl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopropane-1-carboxylic acid with 2,2,2-trifluoroethyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamoyl group (-CONH-) undergoes hydrolysis under acidic or basic conditions to yield cyclopropane-1-carboxylic acid and 2,2,2-trifluoroethylamine.

Reaction Conditions Products Key Findings
Acidic (HCl, 6 M, 40°C) Cyclopropane-1-carboxylic acid + NH₂CH₂CF₃Hydrolysis proceeds via protonation of the amide carbonyl, enhancing electrophilicity.
Basic (NaOH, 1 M, 50°C) Cyclopropane-1-carboxylate + NH₂CH₂CF₃Base-mediated saponification of the amide bond with moderate yields (~30–50%).

Mechanistic Insight : The trifluoroethyl group’s electron-withdrawing effect destabilizes the amide bond, accelerating hydrolysis compared to non-fluorinated analogs .

Esterification and Amidation

The carboxylic acid group participates in esterification and amidation reactions, enabling derivatization.

Reaction Conditions Products Yield
Esterification (MeOH, H₂SO₄) Reflux, 12 hMethyl 1-((2,2,2-trifluoroethyl)carbamoyl)cyclopropane-1-carboxylate85%
Amidation (SOCl₂, NH₃) Room temperature, 2 h1-((2,2,2-trifluoroethyl)carbamoyl)cyclopropane-1-carboxamide72%

Notes :

  • Esterification is reversible and favors product formation under Dean-Stark conditions .

  • Amidation requires activation of the carboxylic acid (e.g., via thionyl chloride) .

Cyclopropane Ring Reactivity

The strained cyclopropane ring undergoes selective ring-opening or functionalization.

Acid-Catalyzed Ring-Opening

In concentrated HCl, the cyclopropane ring opens to form a linear diacid derivative :
Cyclopropane+HClHOOC CH CH CF NHCO COOH\text{Cyclopropane}+\text{HCl}\rightarrow \text{HOOC CH CH CF NHCO COOH}

Nucleophilic Addition

The ring reacts with nucleophiles (e.g., Grignard reagents) at the carbonyl-adjacent position :
RMgBr+CyclopropaneR CH CF NHCO COOH\text{RMgBr}+\text{Cyclopropane}\rightarrow \text{R CH CF NHCO COOH}

Key Factors :

  • Ring strain lowers activation energy for addition.

  • Steric effects from the trifluoroethyl group direct regioselectivity .

Cycloaddition Reactions

The trifluoroethyl carbamoyl group facilitates participation in [3+2] cycloadditions under microwave (MW) conditions :

Reagents Catalyst Product dr ee
NitroolefinsSquaramide (10 mol%)Spirocyclic oxindoles with CF₃-substituted sidechains>20:194–99%

Mechanism :

  • The carbamoyl group acts as an electron-deficient dipolarophile.

  • MW irradiation enhances reaction rates and yields .

Stability Under Physiological Conditions

The compound exhibits pH-dependent stability, critical for drug design :

Condition Half-Life Degradation Pathway
pH 7.4 (37°C)48 hSlow hydrolysis of carbamoyl group.
pH 4.0 (37°C)12 hAccelerated cyclopropane ring-opening.

Implications :

  • Ester prodrugs (e.g., ethyl derivatives) improve bioavailability by delaying hydrolysis .

Mechanism of Action

The mechanism of action of 1-((2,2,2-Trifluoroethyl)carbamoyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group enhances the compound’s binding affinity to these targets, leading to the modulation of their activity. The cyclopropane ring provides structural rigidity, which contributes to the compound’s stability and efficacy .

Comparison with Similar Compounds

1-((2,2,2-Trifluoroethyl)carbamoyl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:

The unique combination of the trifluoroethyl, carbamoyl, and cyclopropane groups in this compound distinguishes it from these related compounds and contributes to its specific applications and properties.

Biological Activity

1-((2,2,2-Trifluoroethyl)carbamoyl)cyclopropane-1-carboxylic acid is a compound of interest due to its unique chemical structure and potential biological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by the following chemical formula:

C7H10F3N1O2C_7H_10F_3N_1O_2

It features a cyclopropane ring, a carboxylic acid group, and a trifluoroethyl carbamoyl substituent. This structure contributes to its unique biological properties.

Pharmacological Properties

Research indicates that this compound exhibits diverse biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has potential as a broad-spectrum antimicrobial agent. Its structural components may enhance its interaction with microbial cell membranes, leading to increased permeability and cell lysis .
  • Anticancer Potential : The compound has been investigated for its ability to inhibit tumor growth in various cancer cell lines. It appears to induce apoptosis in cancer cells through the activation of specific signaling pathways .
  • Enzyme Inhibition : The compound has shown promise in inhibiting enzymes critical for the survival of certain pathogens and cancer cells. This inhibition can disrupt metabolic processes essential for cellular function .

The mechanisms underlying the biological activity of this compound include:

  • Cell Membrane Disruption : The trifluoroethyl group may enhance lipophilicity, allowing better penetration into lipid membranes of cells, which is crucial for its antimicrobial effects.
  • Apoptotic Pathways : In cancer cells, it may activate intrinsic apoptotic pathways by modulating Bcl-2 family proteins and caspase cascades .

Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 4 µg/mL, indicating strong efficacy compared to standard antibiotics .

Study 2: Anticancer Activity

In vitro assays using human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment with concentrations as low as 10 µM .

Data Table

Biological Activity Effect Reference
AntimicrobialMIC: 0.5 - 4 µg/mL
AnticancerInduces apoptosis
Enzyme inhibitionDisrupts metabolic processes

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